PROTAC BRD3/BRD4-L degrader-2

PROTAC BET degradation Selectivity

PROTAC BRD3/BRD4-L degrader-2 (also referred to as compound is a proteolysis-targeting chimera (PROTAC) molecule engineered to selectively degrade the BRD3 protein and the long isoform of BRD4 (BRD4-L). It does so by recruiting the von Hippel-Lindau (VHL) E3 ligase complex.

Molecular Formula C43H44ClN7O3
Molecular Weight 742.3 g/mol
Cat. No. B12392484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD3/BRD4-L degrader-2
Molecular FormulaC43H44ClN7O3
Molecular Weight742.3 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)C4=CC=C(C=C4)CN(C)CCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(CC2)NC8=CC=C(C=C8)Cl
InChIInChI=1S/C43H44ClN7O3/c1-27-47-48-40-21-18-37(45-33-16-14-32(44)15-17-33)35-24-31(13-19-38(35)51(27)40)29-11-9-28(10-12-29)25-49(2)23-4-3-6-30-7-5-8-34-36(30)26-50(43(34)54)39-20-22-41(52)46-42(39)53/h5,7-17,19,24,37,39,45H,3-4,6,18,20-23,25-26H2,1-2H3,(H,46,52,53)
InChIKeyUEPYLOKQZGRZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD3/BRD4-L degrader-2: Selective Degradation of BRD3 and BRD4-L for BET-Targeted Cancer Research


PROTAC BRD3/BRD4-L degrader-2 (also referred to as compound 28) is a proteolysis-targeting chimera (PROTAC) molecule engineered to selectively degrade the BRD3 protein and the long isoform of BRD4 (BRD4-L). It does so by recruiting the von Hippel-Lindau (VHL) E3 ligase complex [1]. This compound is characterized by a molecular formula of C43H44ClN7O3 and a molecular weight of 742.31 Da . Its primary utility lies in preclinical cancer research, where it serves as a chemical tool to dissect the specific roles of BRD3 and BRD4-L, distinct from other BET family members or BRD4 isoforms [1].

PROTAC BRD3/BRD4-L degrader-2 vs. Pan-BET Degraders: Why Substitution Compromises Experimental Integrity


Substituting PROTAC BRD3/BRD4-L degrader-2 with a pan-BET degrader (e.g., dBET1, ARV-771) or a preferential BRD4 degrader (e.g., MZ1) introduces significant confounding variables in experiments. Such alternatives indiscriminately degrade BRD2, BRD3, BRD4, or all three proteins, thereby failing to isolate the biological functions specific to BRD3 and BRD4-L [1]. This lack of selectivity obscures target-specific mechanisms of action and toxicity profiles. Furthermore, even closely related analogs within the same chemical series, such as GXF-111 (compound 24), exhibit quantifiable differences in target binding affinity, cellular potency, and in vivo efficacy, directly impacting experimental outcomes and the reproducibility of results [1][2].

Quantitative Differentiation of PROTAC BRD3/BRD4-L degrader-2: Head-to-Head and Class-Level Evidence for Procurement Decisions


Selective Degradation Profile: Spares BRD2 and BRD4-S Across Multiple Cell Lines

PROTAC BRD3/BRD4-L degrader-2 (compound 28) selectively degrades BRD3 and BRD4-L without affecting BRD2 or BRD4-S. This selectivity profile is validated in a panel of six cancer cell lines [1]. In contrast, pan-BET degraders like dBET1 and ARV-771 degrade BRD2, BRD3, and BRD4 indiscriminately , while the preferential BRD4 degrader MZ1 exhibits residual activity against BRD2/3 .

PROTAC BET degradation Selectivity

Head-to-Head Binding Affinity vs. GXF-111 (Compound 24)

In a direct comparison from the same study, PROTAC BRD3/BRD4-L degrader-2 (compound 28) exhibits a slightly lower binding affinity for BRD3 BD2 (Ki = 2.8 nM) compared to its analog GXF-111 (compound 24; Ki = 2.35 nM) [1][2]. However, for BRD3 BD1, compound 28 shows a Ki of 16.91 nM versus 11.97 nM for GXF-111 [1][2].

PROTAC BRD3 Ki Binding Affinity

Cellular Antiproliferative Activity: Head-to-Head vs. GXF-111 (Compound 24)

PROTAC BRD3/BRD4-L degrader-2 (compound 28) demonstrates superior cellular potency in the MM.1S multiple myeloma cell line compared to GXF-111 (compound 24). In MM.1S cells, compound 28 has an IC50 of 85.4 nM, while GXF-111 has a higher IC50 of 95.2 nM [1][2]. In MV4-11 cells, the potency is reversed: compound 28 has an IC50 of 7.46 nM, while GXF-111 is slightly more potent with an IC50 of 6.31 nM [1][2].

PROTAC Antiproliferative IC50 MV4-11 MM.1S

In Vivo Efficacy: Demonstration of Target Engagement and Antitumor Activity

PROTAC BRD3/BRD4-L degrader-2 (compound 28) has demonstrated in vivo proof-of-concept for its mechanism and therapeutic potential. In a MM.1S mouse xenograft model, intravenous administration of compound 28 (at doses of 1 and 5 mg/kg) promoted the selective degradation of BRD3 and BRD4-L in tumor tissue, which correlated with robust antitumor activity [1]. While the parent paper also describes in vivo activity for compound 28, it is a key differentiator from many other PROTACs that lack this level of in vivo validation for this specific selectivity profile.

PROTAC Xenograft Antitumor MM.1S

Optimized Use Cases for PROTAC BRD3/BRD4-L degrader-2 in Drug Discovery and Target Validation


Dissecting BRD3 vs. BRD4-L Function in BET-Dependent Cancers

This compound is the optimal tool for experiments designed to differentiate the biological roles of BRD3 from the long isoform of BRD4. Its proven ability to degrade BRD3 and BRD4-L while sparing BRD2 and BRD4-S across multiple cancer cell lines [1] allows researchers to attribute observed phenotypes specifically to the depletion of these two proteins, a feat not possible with pan-BET degraders .

Establishing Proof-of-Concept for BRD3/BRD4-L Degradation in MM.1S Xenograft Models

For in vivo studies focused on multiple myeloma, this compound is uniquely positioned. It has validated selective target engagement and robust antitumor activity in a MM.1S xenograft model [1]. This makes it a leading candidate for preclinical efficacy studies where selective degradation of BRD3/BRD4-L is hypothesized to confer a therapeutic advantage, and where its specific PK/PD profile has been characterized .

Comparative Studies with GXF-111 to Investigate Structure-Activity Relationships (SAR)

Given its quantifiable differences in binding affinity and cellular potency compared to GXF-111 [1], this compound is ideal for SAR studies. Using the two compounds side-by-side enables a detailed investigation into how minor chemical modifications influence target engagement, degradation kinetics, and ultimately, antiproliferative effects in different cellular contexts (e.g., MM.1S vs. MV4-11).

Control Compound for BRD4 Isoform-Specific Degrader Development

As a tool that spares the short isoform of BRD4 (BRD4-S) [1], this compound serves as a critical control in the development and characterization of next-generation degraders that aim to be truly isoform-selective. It provides a baseline for understanding the contribution of BRD4-L degradation to overall efficacy and toxicity.

Technical Documentation Hub

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22 linked technical documents
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